1-Hydroxycyclohexyl phenyl ketone

Descripción

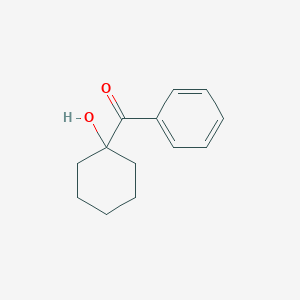

Structure

3D Structure

Propiedades

IUPAC Name |

(1-hydroxycyclohexyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNODIIQQMGDSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044748 | |

| Record name | (1-Hydroxycyclohexyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid | |

| Record name | Methanone, (1-hydroxycyclohexyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

947-19-3 | |

| Record name | 1-Hydroxycyclohexyl phenyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycyclohexyl phenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxycyclohexyl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (1-hydroxycyclohexyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Hydroxycyclohexyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxycyclohexyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCYCLOHEXYL PHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7JVN2243X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Hydroxycyclohexyl phenyl ketone CAS number 947-19-3 properties

An In-depth Technical Guide to 1-Hydroxycyclohexyl Phenyl Ketone (CAS 947-19-3)

Introduction

This compound, identified by the CAS number 947-19-3, is a highly efficient, solid-state photoinitiator.[1] Commonly known by trade names such as Irgacure 184, it belongs to the α-hydroxyketone class of photoinitiators.[2] These types of photoinitiators are noted for their high stability and long storage life.[2] This compound is instrumental in initiating the photopolymerization of unsaturated prepolymers, like acrylates, when exposed to ultraviolet (UV) light.[3][4] Its primary application is in UV-curable technologies across various industries, including coatings, inks, adhesives, and electronics.[2][5][6] A key advantage of this compound is its resistance to yellowing, making it ideal for applications where color stability is crucial, even after prolonged sunlight exposure.[1][4]

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of this compound are summarized below. It typically appears as a white crystalline powder.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 947-19-3 | [4][5] |

| Molecular Formula | C₁₃H₁₆O₂ | [3][7][8] |

| Molecular Weight | 204.26 g/mol | [3][7][9][10] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 47-50 °C | [3][5][9][11] |

| Boiling Point | 175 °C at 15 mmHg | [3][5][9] |

| Density | 1.17 g/cm³ (1.182 g/cm³ at 20 °C) | [3][11] |

| Flash Point | >150°C (164 °C - closed cup) | [3][11] |

| Refractive Index | 1.607 | [3] |

| Water Solubility | Slightly soluble (1108 mg/L at 25°C) | [5][6][8] |

| Solubility in Organic Solvents | Soluble in acetone, butyl acetate, methanol, and toluene. | [5][6][8] |

| pKa | 13.23 ± 0.20 (Predicted) | [8] |

| Log Pow (Octanol/Water) | 2.81 at 25 °C |[11] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details | Reference |

|---|---|---|

| UV Absorption Maxima | 244 nm, 280 nm, 330 nm (in methanol) | [1][3] |

| ¹H NMR | Spectrum data available | [12] |

| ¹³C NMR | Spectrum data available | [12] |

| IR Spectroscopy | Spectrum data available | [12][13] |

| Mass Spectrometry | Spectrum data available |[12][14] |

Mechanism of Action: Photoinitiation

This compound is classified as a Norrish Type I photoinitiator.[15] This classification describes a photochemical process where the molecule undergoes α-cleavage upon absorbing UV radiation, directly forming two free radical fragments. This process is highly efficient and is the basis for its function in initiating polymerization.

The photoinitiation sequence is as follows:

-

UV Absorption : The ketone functional group within the molecule absorbs UV photons, transitioning the molecule to an excited singlet state.[15]

-

α-Cleavage : The excited molecule rapidly undergoes cleavage at the bond between the carbonyl group and the adjacent cyclohexyl ring.

-

Radical Formation : This cleavage event generates a benzoyl radical and a hydroxycyclohexyl radical.[15]

-

Polymerization Initiation : Both of these newly formed radicals are highly reactive and can initiate the polymerization of monomers and oligomers (e.g., acrylates) in the formulation, leading to the rapid curing of the material.

Caption: Figure 1. Norrish Type I Photochemical Cleavage Mechanism

Applications in Research and Industry

Due to its efficiency and non-yellowing characteristics, this compound is widely used in UV-curable formulations.[1][5] Its primary role is to facilitate rapid curing (photopolymerization) in a variety of materials.

Key application areas include:

-

Coatings : Used in wood and plastic coatings where high resistance to yellowing is required.[1]

-

Inks : Incorporated into lithographic and screen printing inks to improve curing speed and print quality.[1]

-

Adhesives : Enhances the bonding strength and durability of UV-curable adhesives.[1]

-

Electronics and Optical Fibers : Utilized in specialized applications due to its reliable and fast curing properties.[2]

-

Organic Synthesis : Beyond polymerization, it can also serve as an oxidant for the chemoselective conversion of primary alcohols and aldehydes to carboxylic acids.[16]

Caption: Figure 2. Industrial Applications Workflow

Experimental Protocols: Synthesis

The synthesis of this compound is typically a multi-step process. One common method involves the Friedel-Crafts acylation of benzene followed by chlorination and alkaline hydrolysis.[2][17][18]

Table 3: Parameters for a Multi-Step Synthesis Protocol

| Step | Reagents & Catalysts | Key Ratios (by weight) | Temperature | Duration |

|---|---|---|---|---|

| 1. Acylation | Cyclohexanecarboxylic acid, Phosphorus trichloride | Acid : PCl₃ = 2 : 1 | 60 ± 2 °C | ≥ 4 hours |

| 2. Friedel-Crafts | Cyclohexanecarbonyl chloride, Benzene, Aluminum chloride | Benzene : AlCl₃ : Chloride = 9 : 3 : 3.26 | 15 ± 2 °C | ≥ 2.5 hours |

| 3. Chlorination | Cyclohexyl phenyl ketone, Chlorine gas | - | 60 ± 2 °C | Until completion |

| 4. Hydrolysis | 1-chlorocyclohexyl phenyl ketone, Liquid alkali (e.g., NaOH) | Chloroketone : Alkali = 1 : 0.95-1.10 | 65-70 °C | 4-5 hours |

References for Table 3:[2][15][17][18]

Detailed Methodology:

-

Acylation : Cyclohexanecarboxylic acid is reacted with phosphorus trichloride at approximately 60°C for at least 4 hours to produce cyclohexanecarbonyl chloride.[17] The inorganic layer is then separated.

-

Friedel-Crafts Reaction : The synthesized cyclohexanecarbonyl chloride is added to a mixture of benzene and a Lewis acid catalyst, typically aluminum chloride, to form cyclohexyl phenyl ketone.[2][18]

-

Chlorination : The cyclohexyl phenyl ketone is chlorinated by introducing chlorine gas at around 60°C, yielding 1-chlorocyclohexyl phenyl ketone.[2][17]

-

Alkaline Hydrolysis : The chlorinated intermediate is hydrolyzed using a strong base like sodium hydroxide.[2][17] This reaction is often performed at 65-70°C.[18]

-

Purification : The resulting crude product is extracted with a solvent like toluene, and the final this compound is purified through recrystallization or distillation.[17][18]

Caption: Figure 3. Chemical Synthesis Workflow

Toxicology and Safety Information

While highly effective in industrial applications, this compound requires careful handling. The available toxicological data indicates moderate acute toxicity and potential for irritation.

Table 4: Summary of Toxicological Data

| Endpoint | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD₅₀ | Rat | Oral | > 2,500 mg/kg | [11] |

| LC₅₀ | Rat | Inhalation | > 1 mg/L (4 h) | [11] |

| LC₅₀/EC₅₀ (Acute) | Thamnocephalus platyurus | Aquatic | 27 - 55 mg/L | [19][20] |

| LC₅₀/EC₅₀ (Acute) | Daphnia magna | Aquatic | 27 - 55 mg/L | [19][20] |

| LC₅₀/EC₅₀ (Acute) | Heterocypris incongruens | Aquatic | 27 - 55 mg/L |[19][20] |

Hazard Identification and Safety Precautions:

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[21]

-

Precautionary Statements :

-

First Aid :

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[6][21]

Long-term exposure studies on Daphnia magna at concentrations up to 1.0 mg/L showed no significant effects on organismal fitness over three generations.[19][20] However, exposure to any chemical should always be minimized.[22] Carcinogenic, mutagenic, or teratogenic effects have not been established.[11][22]

References

- 1. This compound CAS 947-19-3 For Sale - Kerton Chemical [kerton-industry.com]

- 2. Page loading... [guidechem.com]

- 3. boldchem.com [boldchem.com]

- 4. P.A.T. Products - 184 Photoinitiator this compound [patproducts.store]

- 5. This compound | 947-19-3 [chemicalbook.com]

- 6. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. CAS 947-19-3: this compound [cymitquimica.com]

- 8. This compound CAS#: 947-19-3 [m.chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. This compound | C13H16O2 | CID 70355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. This compound(947-19-3) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. mzCloud – 1 Hydroxycyclohexyl phenyl ketone [mzcloud.org]

- 15. This compound | 947-19-3 | Benchchem [benchchem.com]

- 16. This compound, 1-HCPK [organic-chemistry.org]

- 17. CN102267887A - Synthesis process for this compound - Google Patents [patents.google.com]

- 18. CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. aksci.com [aksci.com]

- 22. isg.ku.edu.tr [isg.ku.edu.tr]

1-Hydroxycyclohexyl phenyl ketone mechanism of photoinitiation

An In-depth Technical Guide on the Photoinitiation Mechanism of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, widely known by its trade name Irgacure 184, is a highly efficient photoinitiator extensively utilized in UV-curable formulations across various industries, including coatings, inks, adhesives, and 3D printing.[1][2][3] Its popularity stems from its high initiation efficiency, excellent thermal stability, and low yellowing characteristics upon curing.[1][4] This technical guide provides a comprehensive overview of the core photoinitiation mechanism of this compound, detailing the photochemical processes, quantitative data, and experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this pivotal compound in photopolymerization.

Core Photoinitiation Mechanism

This compound is classified as a Norrish Type I photoinitiator.[1][5] The primary photochemical process upon absorption of UV light is a homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, a reaction also known as α-cleavage.[1][6] This process generates two distinct free radical species that are responsible for initiating polymerization.

The photoinitiation mechanism can be broken down into the following key steps:

-

UV Light Absorption and Excitation: The process begins when the this compound molecule absorbs a photon of UV light, typically in the range of 240-380 nm.[7][8] This absorption of energy promotes the molecule from its ground state (S₀) to an excited singlet state (S₁).[1]

-

Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to a more stable triplet state (T₁).[5]

-

α-Cleavage (Norrish Type I Reaction): From the excited triplet state, the molecule undergoes rapid α-cleavage of the bond between the carbonyl carbon and the cyclohexyl ring.[1][5] This homolytic cleavage is the key radical-generating step.

-

Formation of Initiating Radicals: The α-cleavage results in the formation of two primary free radicals: a benzoyl radical and a hydroxycyclohexyl radical.[1]

-

Initiation of Polymerization: Both the benzoyl and hydroxycyclohexyl radicals are highly reactive and can initiate the polymerization of monomers, such as acrylates, by adding to the double bond of the monomer molecule.[1] This creates a new, larger radical species that propagates the polymer chain.

Quantitative Data

The efficiency of a photoinitiator is characterized by several key quantitative parameters. The following tables summarize the available data for this compound.

Table 1: Photophysical and Photochemical Properties

| Parameter | Value | Conditions | Reference(s) |

| Quantum Yield (Φ) of α-Cleavage | 0.8 | In acetonitrile, Argon atmosphere | [9] |

| 1.0 | In hexamethyldisiloxane, Oxygen atmosphere, λex = 365 nm | [9] | |

| Molar Absorptivity (ε) | See Figure 1 | In Acetonitrile | [10] |

| Absorption Maxima (λmax) | 244 nm, 280 nm, 330 nm | In Acetonitrile | [8] |

| 333 nm | Not specified | [4] |

Note: There are conflicting reports on the quantum yield of Irgacure 184. While one source reports a much lower value, the values presented in Table 1 are more consistent with its known high efficiency as a photoinitiator.

Figure 1: UV-Vis Absorption Spectrum of this compound in Acetonitrile

A graphical representation of the absorption spectrum is provided in the Ciba® IRGACURE® 184 technical datasheet, showing key absorption bands.[10]

Table 2: Kinetic Data

| Reaction | Rate Constant (k) | Conditions | Reference(s) |

| α-Cleavage of a similar α-hydroxy ketone | 8.0 x 107 s-1 | Not specified | [9] |

| Benzoyl radical + n-butylacrylate | 1.3 x 105 - 5.5 x 105 M-1s-1 | In acetonitrile | Not specified in provided text |

| Reactivity of radicals with acrylates | Varies depending on monomer and radical | Not specified | [11][12] |

Experimental Protocols

The study of the photoinitiation mechanism of this compound involves sophisticated experimental techniques to detect and characterize the transient species and to measure the kinetics of the photochemical reactions.

Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states and the formation of transient species like free radicals.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., acetonitrile) is prepared in a quartz cuvette. The concentration is adjusted to have an appropriate optical density at the excitation wavelength. The solution is often deoxygenated by bubbling with an inert gas like argon or nitrogen to prevent quenching of the excited states by oxygen.

-

Pump-Probe Setup:

-

Pump Pulse: A high-intensity, short-pulsed laser (e.g., a frequency-tripled Nd:YAG laser at 355 nm or a tunable laser) is used as the "pump" to excite the sample.

-

Probe Pulse: A broad-spectrum, lower-intensity light source (e.g., a xenon arc lamp or a supercontinuum generated from a femtosecond laser) is used as the "probe."

-

Optical Delay Line: The pump and probe beams are directed to the sample, with the probe beam passing through a variable optical delay line. This allows for the temporal separation between the pump and probe pulses to be precisely controlled.

-

-

Data Acquisition:

-

The pump pulse excites the sample, creating excited states and subsequently, free radicals.

-

The probe pulse passes through the excited sample at a specific time delay after the pump pulse.

-

The change in absorbance of the probe light is measured by a detector (e.g., a CCD camera or a photodiode array) as a function of wavelength.

-

By varying the delay time between the pump and probe pulses, a time-resolved series of transient absorption spectra is obtained.

-

-

Data Analysis: The transient spectra reveal the formation and decay of the excited states and the radical intermediates. The kinetics of these processes can be determined by analyzing the absorbance changes at specific wavelengths over time.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that directly detects species with unpaired electrons, such as free radicals.

Methodology:

-

Sample Preparation: A solution of this compound and a polymerizable monomer (e.g., an acrylate) is prepared in a suitable solvent and placed in a quartz ESR tube. The sample is typically deoxygenated.

-

ESR Spectrometer Setup:

-

The sample tube is placed within the resonant cavity of the ESR spectrometer, which is situated in a strong, stable magnetic field.

-

A source of microwave radiation is directed into the cavity.

-

-

In-situ Photolysis and Data Acquisition:

-

The sample is irradiated directly in the ESR cavity with a UV light source (e.g., a high-pressure mercury lamp or a laser) to initiate the photolysis of the this compound.

-

As the free radicals are generated, they absorb microwave radiation at specific magnetic field strengths, resulting in an ESR spectrum.

-

The magnetic field is swept while the microwave absorption is recorded, producing the characteristic derivative spectrum.

-

-

Data Analysis: The ESR spectrum provides information about the structure and environment of the detected radicals. The hyperfine splitting patterns can be used to identify the specific radical species (benzoyl and hydroxycyclohexyl radicals, as well as the propagating polymer radicals). The signal intensity can be used to determine the concentration of the radicals and to study the kinetics of their formation and decay.

Visualizations

Signaling Pathway of Photoinitiation

Caption: Photoinitiation pathway of this compound.

Experimental Workflow for Transient Absorption Spectroscopy

Caption: Experimental workflow for transient absorption spectroscopy.

Conclusion

This compound (Irgacure 184) is a cornerstone photoinitiator in UV-curing applications due to its efficient generation of free radicals via a Norrish Type I cleavage mechanism. Understanding the intricacies of its photoinitiation pathway, supported by robust quantitative data and sophisticated experimental characterization, is crucial for optimizing existing formulations and developing novel photopolymerizable materials. This technical guide has provided a detailed overview of the core principles governing the photoinitiation process of Irgacure 184, intended to serve as a valuable resource for researchers and professionals in the field. Further research to refine the kinetic data and explore the reactivity of the generated radicals in diverse monomer systems will continue to advance the application of this versatile photoinitiator.

References

- 1. This compound | 947-19-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 947-19-3: this compound [cymitquimica.com]

- 4. boldchem.com [boldchem.com]

- 5. Norrish reaction - Wikipedia [en.wikipedia.org]

- 6. Norrish Type Cleavage [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Irgacure 184 CAS No:947-19-3 [qinmuchem.com]

- 9. researchgate.net [researchgate.net]

- 10. xtgchem.cn [xtgchem.cn]

- 11. Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI® [mdpi.com]

- 12. radtech.org [radtech.org]

An In-depth Technical Guide to 1-Hydroxycyclohexyl Phenyl Ketone in Research

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Mechanism of Action

1-Hydroxycyclohexyl phenyl ketone (HCPK), widely known by its commercial name Irgacure 184, is a highly efficient Norrish Type I photoinitiator.[1] Its primary function in research is to initiate the photopolymerization of chemically unsaturated prepolymers and monomers, such as acrylates and methacrylates, upon exposure to ultraviolet (UV) radiation.[2][3] This process of UV curing is a cornerstone of various technologies, including the fabrication of hydrogels for biomedical applications, the formulation of advanced coatings, and the development of resins for 3D printing.[4][5][6]

The mechanism of action for 1-HCPK is characterized by a rapid and efficient generation of free radicals.[2] Upon absorption of UV light, typically in the 246-333 nm range, the molecule undergoes α-cleavage, a homolytic scission of the carbon-carbon bond adjacent to the carbonyl group.[3] This cleavage event results in the formation of two distinct free radical fragments: a benzoyl radical and a hydroxycyclohexyl radical. These highly reactive species then initiate the polymerization of the surrounding monomers and oligomers, leading to the rapid formation of a cross-linked polymer network.[2] A key advantage of 1-HCPK is its non-yellowing characteristic, making it ideal for applications where color stability is crucial.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various sources to aid in experimental design and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 947-19-3 | [3] |

| Molecular Formula | C₁₃H₁₆O₂ | [3] |

| Molecular Weight | 204.26 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 47-50 °C | [3] |

| Boiling Point | 175 °C at 15 mm Hg | [3] |

| UV Absorption Peaks (in Methanol) | 246 nm, 280 nm, 333 nm | [3] |

| Dissociation Quantum Yield (Φ) | ~0.8 |

Table 2: Recommended Concentrations in Formulations

| Application | Film Thickness | Recommended Concentration (% w/w) | Source(s) |

| UV Curable Clear Coatings | 5 - 20 µm | 2 - 4% | [7] |

| 20 - 200 µm | 1 - 3% | [7] | |

| General Acrylate/Methacrylate Systems | Not specified | 2 - 4% | [7] |

| 3D Printing Resins | Not specified | Component in photoinitiator package | [5][8] |

| PEGDA Hydrogels | Not specified | 5 wt% | [4] |

Experimental Protocols

This section details methodologies for key experiments utilizing this compound, providing a foundation for laboratory implementation.

Preparation and Photopolymerization of PEGDA Hydrogels for Biomedical Applications

This protocol describes the synthesis of polyethylene glycol diacrylate (PEGDA) hydrogels, a common application in tissue engineering and drug delivery research.

Materials:

-

Polyethylene glycol diacrylate (PEGDA) (e.g., MW 575)

-

This compound (Irgacure 184)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV light source (e.g., 365 nm)

Procedure:

-

Preparation of Prepolymer Solution:

-

Dissolve PEGDA in PBS to the desired concentration (e.g., 10-20% w/v).

-

Add this compound to the PEGDA solution to a final concentration of, for example, 5 wt% relative to the PEGDA.[4] Ensure complete dissolution by vortexing or gentle agitation in a light-protected container.

-

-

Photopolymerization:

-

Pipette the prepolymer solution into a mold of the desired shape and dimensions.

-

Expose the solution to UV light. For a 365 nm lamp with an intensity of 5 mW/cm², an exposure time of 30-45 minutes may be required for complete cross-linking.[9] The optimal exposure time will depend on the concentration of the photoinitiator, the concentration of the monomer, and the intensity of the UV source.

-

-

Post-Polymerization Processing:

-

After curing, carefully remove the hydrogel from the mold.

-

To remove any unreacted monomers or photoinitiator, immerse the hydrogel in ethanol for 24 hours, followed by immersion in deionized water to remove the ethanol.[9]

-

The purified hydrogel can then be stored in PBS at the appropriate temperature for subsequent experiments.

-

Formulation and UV Curing of an Aliphatic Urethane Acrylate Coating

This protocol outlines the preparation of a simple UV-curable coating, a common application in materials science research.

Materials:

-

Aliphatic urethane diacrylate oligomer (e.g., Ebecryl® 270)

-

Reactive diluent monomer (e.g., 1,6-hexanediol diacrylate - HDDA)

-

This compound (Irgacure 184)

-

Substrate (e.g., glass plate)

-

Bar coater

-

High-pressure mercury lamp (e.g., 100 W/cm, main wavelength: 365 nm)

Procedure:

-

Formulation Preparation:

-

In a light-protected container, mix the aliphatic urethane diacrylate oligomer with the reactive diluent monomer at the desired ratio.

-

Add this compound to the mixture at a concentration of, for example, 2-4% by weight.[6]

-

Stir the mixture until the photoinitiator is completely dissolved and the formulation is homogeneous.

-

-

Coating Application:

-

Clean the substrate (e.g., glass plate) with a suitable solvent like acetone and allow it to air-dry.

-

Apply the formulated coating onto the substrate using a bar coater to achieve a uniform film thickness.[6]

-

-

UV Curing:

-

Immediately pass the coated substrate under the high-pressure mercury lamp on a conveyor belt system.

-

The UV dose can be varied by adjusting the belt speed. Doses can range from 340 to 2040 mJ/cm², for example.[6]

-

-

Characterization:

-

The cured coating can then be characterized for properties such as hardness, adhesion, and chemical resistance according to standard testing methods. The degree of cure can be monitored in real-time using Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the acrylate C=C bond peak at approximately 810 cm⁻¹ and 1635 cm⁻¹.[10][11]

-

Mandatory Visualizations

The following diagrams illustrate key processes and workflows involving this compound.

Caption: Mechanism of Photopolymerization Initiated by 1-HCPK.

Caption: Experimental Workflow for Hydrogel Synthesis and Characterization.

Considerations for Use in Biomedical Research

While this compound is widely used, researchers in drug development and biomedical fields should be aware of its toxicological profile. Studies have shown that 1-HCPK can leach from plastic containers and may exhibit cytotoxicity to human cells, such as monocytes.[12] One study detected 6.13-8.32 µg/mL of 1-HCPK in aqueous injection solutions and found that it decreased cell viability in a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[12] Therefore, it is crucial to perform thorough purification of photopolymerized materials intended for biological applications to remove any unreacted photoinitiator. Additionally, cytotoxicity assays should be conducted on the final material to ensure its biocompatibility. Recent regulatory changes have also reclassified 1-HCPK as a Reproductive Toxicity Category 1B substance in Europe, which may impact its handling and use in certain applications.[13]

References

- 1. CN105259736A - Photosensitive resin for 3D printer and preparation method of photosensitive resin - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. boldchem.com [boldchem.com]

- 4. Investigation on photopolymerization of PEGDA to fabricate high-aspect-ratio microneedles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uvebtech.com [uvebtech.com]

- 6. adhesion.kr [adhesion.kr]

- 7. xtgchem.cn [xtgchem.cn]

- 8. radtech.org [radtech.org]

- 9. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. Quantitation and human monocyte cytotoxicity of the polymerization agent this compound (Irgacure 184) from three brands of aqueous injection solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. whattheythink.com [whattheythink.com]

1-Hydroxycyclohexyl phenyl ketone Norrish Type I cleavage explained

An In-depth Technical Guide to the Norrish Type I Cleavage of 1-Hydroxycyclohexyl Phenyl Ketone

For researchers, scientists, and drug development professionals, a deep understanding of photochemical reactions is paramount for innovation in areas ranging from polymer science to photolithography and drug delivery. This compound, commonly known as Irgacure 184, is a highly efficient photoinitiator that plays a crucial role in UV-curable technologies.[1][2] Its efficacy lies in its ability to undergo a specific photochemical reaction known as a Norrish Type I cleavage. This guide provides a detailed examination of this fundamental process, including its core mechanism, quantitative parameters, and the experimental protocols used for its characterization.

The Core Mechanism

The Norrish Type I reaction is a photochemical process wherein a ketone undergoes homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (an α-cleavage).[3] For this compound, this process is remarkably efficient and forms the basis of its function as a photoinitiator. The mechanism can be broken down into four primary steps:

-

Photoexcitation: The process begins when the molecule absorbs a photon of ultraviolet (UV) light.[1] The optimal absorption for this compound occurs at a wavelength of 244 nm, though it is effective in the 300-400 nm range.[1] This absorption of energy elevates the molecule from its electronic ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): While in the excited singlet state, the molecule can undergo intersystem crossing (ISC), a non-radiative transition to an excited triplet state (T₁).[1][3] For many α-hydroxy ketones, the lowest triplet state possesses n,π* character, which is particularly favorable for a rapid and efficient α-cleavage reaction.[1]

-

α-Cleavage: This is the defining step of the Norrish Type I reaction. The absorbed energy facilitates the homolytic cleavage of the carbon-carbon bond between the carbonyl carbon and the cyclohexyl ring.[1] This cleavage can occur from either the excited singlet or triplet state, though it is often more efficient from the triplet state.[1][3]

-

Radical Formation: The α-cleavage results in the formation of two distinct and highly reactive free radical fragments: a benzoyl radical and a 1-hydroxycyclohexyl radical .[1] These radicals are the active species that go on to initiate the polymerization of monomers and oligomers, such as acrylates, in UV-curing applications.[1]

The overall photochemical pathway is visualized in the diagram below.

Quantitative Analysis

The efficiency of a photoinitiator is quantified by its dissociation quantum yield (Φ), which represents the fraction of absorbed photons that result in the generation of initiating radicals.[1] A higher quantum yield signifies a more efficient conversion of light energy into chemical reactivity. This compound is known for its high efficiency.

| Parameter | Value | Conditions |

| Dissociation Quantum Yield (Φ) | ~0.8 | In acetonitrile with an argon atmosphere.[1][4] |

| Maximum UV Absorption (λmax) | 244 nm | In solution.[1] |

This high quantum yield confirms that the α-cleavage is the dominant and highly efficient pathway for generating free radicals upon photoexcitation.[1]

Experimental Protocols

Characterizing the Norrish Type I cleavage requires specialized techniques to probe photochemical reactions that occur on extremely short timescales. Below are detailed methodologies for key experiments.

Protocol 1: Quantum Yield Determination via UV-Vis Spectroscopy

This protocol outlines a method to determine the quantum yield by monitoring the decomposition of the photoinitiator.

Objective: To quantify the efficiency of the photochemical cleavage.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) with a known concentration, ensuring the initial absorbance at the irradiation wavelength is within the linear range of the spectrophotometer.

-

Actinometry (Photon Flux Measurement): Calibrate the light source (e.g., a specific wavelength LED or a filtered lamp) using a chemical actinometer, such as the ferrioxalate system.[5] This step is crucial for accurately measuring the number of photons entering the sample per unit time (photon flux).

-

Irradiation and Monitoring: Place the sample solution in a cuvette inside a UV-Vis spectrophotometer. Irradiate the sample with the calibrated light source for controlled time intervals.[6] After each interval, record the full UV-Vis absorption spectrum.

-

Data Analysis:

-

Monitor the decrease in absorbance at the λmax (244 nm) of the this compound.

-

Using the Beer-Lambert law, convert the change in absorbance to the change in concentration of the photoinitiator.

-

The quantum yield (Φ) is calculated as the rate of molecules reacted divided by the rate of photons absorbed.[6]

-

Protocol 2: Transient Absorption Spectroscopy (Laser Flash Photolysis)

This technique allows for the direct observation of short-lived intermediates like excited states and free radicals.[1]

Objective: To detect and characterize the transient species (triplet state, radicals) involved in the cleavage mechanism.

Methodology:

-

Sample Preparation: Prepare a deoxygenated solution of this compound in a spectroscopic-grade solvent within a quartz cuvette. Deoxygenation (e.g., by bubbling with nitrogen or argon) is critical as oxygen can quench the triplet state.

-

Instrumentation Setup: The setup consists of a high-energy "pump" laser (e.g., a Nd:YAG laser providing a 355 nm pulse) to excite the sample and a "probe" light source (e.g., a xenon arc lamp) oriented perpendicular to the pump beam.

-

Data Acquisition:

-

A short pulse from the pump laser excites the sample.

-

The probe beam passes through the excited volume, and its absorption by the transient species is measured by a fast detector (e.g., a photomultiplier tube or CCD) connected to an oscilloscope.

-

By varying the delay time between the pump pulse and the probe measurement, a full time-resolved absorption spectrum of the transient species can be constructed.[7]

-

-

Data Analysis: The resulting spectra are analyzed to identify the absorption bands of the triplet state and the benzoyl and 1-hydroxycyclohexyl radicals. The decay kinetics of these species provide information about their lifetimes and reaction rate constants. Time-resolved EPR (TR-EPR) can also be used to directly observe the transient radicals formed.[1]

The diagram below illustrates a generalized workflow for these types of photochemical experiments.

Conclusion

The Norrish Type I cleavage of this compound is a highly efficient photochemical reaction that underpins its widespread use as a photoinitiator. Upon absorption of UV light, the molecule undergoes a rapid α-cleavage to produce a benzoyl radical and a 1-hydroxycyclohexyl radical, which drive polymerization. Its high quantum yield makes it exceptionally effective for applications requiring rapid curing, such as in advanced coatings, inks, adhesives, and 3D printing.[1] A thorough understanding of this mechanism, supported by quantitative data from rigorous experimental protocols, is essential for optimizing existing technologies and developing the next generation of photocurable materials.

References

- 1. This compound | 947-19-3 | Benchchem [benchchem.com]

- 2. CAS 947-19-3: this compound [cymitquimica.com]

- 3. Norrish reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 7. Flash Photolysis | Chem Lab [chemlab.truman.edu]

A Comprehensive Technical Guide to 1-Hydroxycyclohexyl Phenyl Ketone for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for understanding and utilizing 1-Hydroxycyclohexyl phenyl ketone, a prominent photoinitiator in various scientific and industrial applications. This document provides a thorough overview of its chemical synonyms, physicochemical properties, and detailed experimental protocols for its use in photopolymerization.

Chemical Identity and Synonyms

This compound is a widely used organic compound, primarily recognized for its role as a highly efficient Norrish Type I photoinitiator.[1] Due to its extensive use, it is known by a multitude of synonyms and trade names in scientific literature and commercial products. Accurate identification is crucial for experimental replication and safety compliance.

The compound's unique CAS Registry Number is 947-19-3 .[2] This identifier is the most reliable way to ensure the correct chemical substance is being referenced.

Below is a table summarizing the most common synonyms and identifiers for this compound.

| Identifier Type | Identifier |

| IUPAC Name | (1-hydroxycyclohexyl)(phenyl)methanone |

| CAS Number | 947-19-3 |

| Common Synonyms | 1-Benzoylcyclohexanol, 1-Benzoyl-1-hydroxycyclohexane, HCPK, α-Hydroxycyclohexyl phenyl ketone |

| Trade Names | Irgacure 184, Omnirad 184, Additol CPK, Chivacure 184, Darocur 184, Speedcure 184 |

A logical diagram illustrating the relationship between these identifiers is provided below.

References

Irgacure 184 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the photoinitiator Irgacure 184. The information is intended for researchers, scientists, and professionals in drug development and material science who are utilizing UV-curable systems.

Introduction

Irgacure 184, with the chemical name 1-Hydroxycyclohexyl phenyl ketone (HCPK), is a highly efficient, non-yellowing photoinitiator.[1][2] It belongs to the class of Norrish Type I photoinitiators, which undergo α-cleavage upon exposure to ultraviolet (UV) radiation to generate free radicals.[2][3] These free radicals subsequently initiate the polymerization of unsaturated monomers and oligomers, such as acrylates and methacrylates, leading to the rapid curing of coatings, inks, adhesives, and other formulations.[2][4] Its excellent performance characteristics, including high reactivity and minimal yellowing upon curing and subsequent light exposure, make it a widely used component in various industrial applications.[2][5]

Chemical Structure and Properties

The chemical identity and key properties of Irgacure 184 are summarized below.

Chemical Structure

Caption: Chemical structure of Irgacure 184.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | HCPK, Photoinitiator 184 | [2] |

| CAS Number | 947-19-3 | [1] |

| Molecular Formula | C₁₃H₁₆O₂ | [4] |

| Molecular Weight | 204.26 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 45-50 °C | [1][2] |

| Boiling Point | 175 °C @ 15 mm Hg | [2] |

| Density | 1.17 g/cm³ | [2] |

| Flash Point | >150 °C | [2] |

Solubility

Irgacure 184 exhibits good solubility in a wide range of organic solvents and monomers.

| Solvent | Solubility at 20°C ( g/100 g solution) |

| Acetone | > 50 |

| Butyl Acetate | > 50 |

| Methanol | > 50 |

| Toluene | > 50 |

| Hexanedioldiacrylate (HDDA) | > 50 |

| Trimethylolpropane Triacrylate (TMPTA) | 43 |

| Tripropyleneglycol Diacrylate (TPGDA) | 43 |

| Water | < 0.01 |

UV Absorption Spectrum

The UV absorption spectrum of Irgacure 184 shows characteristic peaks that are crucial for its function as a photoinitiator.

| Wavelength (λmax) | Solvent |

| 246 nm | Acetonitrile |

| 280 nm | Acetonitrile |

| 333 nm | Acetonitrile |

Mechanism of Photoinitiation

Irgacure 184 is a Norrish Type I photoinitiator. Upon absorption of UV light, the molecule undergoes homolytic cleavage of the carbon-carbon bond between the carbonyl group and the cyclohexyl ring. This process, known as α-cleavage, generates two free radical species: a benzoyl radical and a hydroxycyclohexyl radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers.

References

An In-depth Technical Guide to the Safe Handling of 1-Hydroxycyclohexyl phenyl ketone in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 1-Hydroxycyclohexyl phenyl ketone (CAS No. 947-19-3), a widely used photoinitiator. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| CAS Number | 947-19-3 |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| Appearance | White solid, crystalline powder |

| Melting Point | 47-50 °C[1][2] |

| Boiling Point | 175 °C at 20 hPa[1][2][3] |

| Flash Point | 164 °C (327.2 °F) - closed cup[1][2] |

| Relative Density | 1.182 g/cm³ at 20 °C[1] |

| Solubility | Insoluble in water |

| Partition Coefficient | log Pow: 2.81 at 25 °C[1][4] |

| Auto-ignition Temperature | 424 °C[1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its classification and associated hazard statements is provided in Table 2.

| GHS Classification | Hazard Statement(s) | Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[5] | ! | Warning |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[5] | ! | Warning |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[5] | ! | Warning |

Note: Some sources classify this chemical as not hazardous under GHS or OSHA standards.[4][6][7] However, due to conflicting classifications, it is recommended to handle it with the precautions outlined in this guide.

Section 3: Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][8] A face shield may be appropriate in some workplaces.[5] |

| Hand Protection | Wear chemical-impermeable gloves (e.g., Nitrile rubber) that have been inspected prior to use.[8][9][10] |

| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[10][11] For larger quantities or in case of splashes, wear fire/flame resistant and impervious clothing.[8][9] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator (e.g., N95 dust mask) is required if dust is generated or if working in a poorly ventilated area.[2][11] |

Section 4: Safe Handling and Storage

Proper handling and storage procedures are critical to preventing accidents and maintaining the chemical's integrity.

4.1 Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8][9]

-

Do not eat, drink, or smoke in the laboratory.[12]

-

Wash hands thoroughly after handling.[5]

-

Avoid formation of dust and aerosols.[9]

-

Use non-sparking tools to prevent ignition.[9]

4.2 Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][10]

-

Keep away from sources of ignition, heat, and direct sunlight.[5][11]

-

Store away from incompatible materials such as strong oxidizing agents.[11]

-

The substance is light-sensitive and should be stored in a dark place.[11]

Section 5: Emergency Procedures

In the event of an emergency, follow these procedures promptly.

5.1 First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][11] If skin irritation occurs, get medical advice/attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11] |

5.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5] For a large fire, use water spray, fog, or foam; do not use a water jet.[11]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides may be generated by thermal decomposition or combustion.[5]

-

Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[5]

5.3 Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3). Ensure adequate ventilation and remove all sources of ignition.[5][8][9] Avoid breathing dust, vapors, mist, or gas.[1][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, waterways, or soil.[5][8][9]

-

Containment and Cleanup: Sweep up the spilled material and place it into a suitable, closed container for disposal.[1] Avoid creating dust.[13] Clean the contaminated surface thoroughly.[13]

Section 6: Toxicological and Ecological Information

6.1 Toxicological Data:

| Test | Result | Species |

| Oral LD50 | > 2,500 mg/kg | Rat |

| Inhalation LC50 | > 1 mg/l (4 h) | Rat |

| Skin Corrosion/Irritation | Causes skin irritation.[5] | Rabbit |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | Rabbit |

| Skin Sensitization | Does not cause skin sensitization.[3] | Guinea pig |

| Germ Cell Mutagenicity | Not mutagenic in the Ames test. |

6.2 Ecological Information:

-

Toxicity to Aquatic Life: Acute toxicity (L(E)C50) to freshwater microcrustaceans such as Daphnia magna and Thamnocephalus platyurus ranged from 27 to 55 mg/L.[14][15] Long-term exposure to low levels (0.1 and 1.0 mg/L) did not show adverse effects on D. magna over three generations.[14][15]

-

Persistence and Degradability: The substance is readily biodegradable, with 80% degradation reported within 28 days in activated sludge.[3][14]

-

Bioaccumulation: No significant bioaccumulative potential is expected based on the log Pow value.[1][4]

Section 7: Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[5] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8][9] Do not contaminate water, foodstuffs, or sewer systems.[8][9]

Procedural Workflows and Diagrams

To further clarify the safety and handling procedures, the following diagrams illustrate the logical flow of actions in various scenarios.

Caption: General laboratory handling workflow.

Caption: Accidental spill emergency response workflow.

Caption: First aid procedures for personal exposure.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound 99 947-19-3 [sigmaaldrich.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. This compound | C13H16O2 | CID 70355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. echemi.com [echemi.com]

- 9. zycz.cato-chem.com [zycz.cato-chem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. isg.ku.edu.tr [isg.ku.edu.tr]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzoylcyclohexanol, also widely known by its trade name Irgacure 184, is a highly efficient, non-yellowing photoinitiator.[1] It is a pivotal component in UV-curable technologies, including coatings, inks, adhesives, and materials for biomedical applications.[2][3] Its primary function is to absorb ultraviolet (UV) energy and transform it into chemical energy by generating free radicals, which in turn initiate polymerization reactions.[4] This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzoylcyclohexanol, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

1-Benzoylcyclohexanol is a white crystalline powder under standard conditions.[5] Its properties are critical for its application in various formulations, dictating its solubility, handling, and efficiency as a photoinitiator.

Quantitative Data Summary

The key physicochemical properties of 1-Benzoylcyclohexanol (CAS 947-19-3) are summarized in the table below for quick reference.

| Property | Value | Unit | Reference(s) |

| IUPAC Name | (1-Hydroxycyclohexyl)(phenyl)methanone | - | |

| Synonyms | 1-Benzoylcyclohexanol, Irgacure 184 | - | [6] |

| CAS Number | 947-19-3 | - | |

| Molecular Formula | C₁₃H₁₆O₂ | - | [7] |

| Molecular Weight | 204.26 | g/mol | [7] |

| Melting Point | 47 - 50 | °C | [5] |

| Boiling Point | 175 | °C (at 15 mmHg) | [5] |

| Density | 1.17 | g/cm³ | [5] |

| Flash Point | >150 | °C | [5] |

| Water Solubility | Slightly soluble (1108 mg/L at 25°C) | mg/L | [6] |

| Organic Solvent Solubility | Soluble in acetone, methanol, toluene, butyl acetate | - | [6] |

| UV Absorption Maximum (λmax) | 244, 333 | nm | [5][8] |

Spectral Properties

Spectroscopic analysis is essential for the identification and quality control of 1-Benzoylcyclohexanol.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is fundamental to its function as a photoinitiator. The absorption bands must overlap with the emission spectrum of the UV source for efficient initiation.[9] 1-Benzoylcyclohexanol exhibits a broad absorption spectrum, with key maxima at approximately 244 nm and 333 nm.[5][8] This allows it to be activated by various UV sources, including mercury vapor and LED lamps.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Benzoylcyclohexanol displays characteristic peaks corresponding to its functional groups. A typical spectrum would show:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3550 cm⁻¹, characteristic of the hydroxyl group, with the broadness indicating hydrogen bonding.

-

C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ range from the cyclohexyl ring.

-

C=O Stretch (Ketone): A very strong, sharp peak around 1650-1700 cm⁻¹, indicative of the benzoyl carbonyl group.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Alcohol): A strong, sharp peak between 1050-1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons of the phenyl group. The protons on the cyclohexyl ring would appear as a series of overlapping multiplets in the aliphatic region (approx. 1.2-2.0 ppm). A singlet for the hydroxyl proton would also be present, though its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum would display a peak for the carbonyl carbon around 200 ppm. Aromatic carbons would resonate in the 125-140 ppm range. The carbon bearing the hydroxyl group would appear around 70-80 ppm, and the other cyclohexyl carbons would be found further upfield.

Mechanism of Action: Photocleavage

1-Benzoylcyclohexanol is a Norrish Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon irradiation to form free radicals.[3][8] This process is highly efficient, with a reported quantum yield of radical formation approaching 1.0 under certain conditions.[8]

The process is as follows:

-

UV Absorption: The ketone group absorbs a UV photon, promoting the molecule to an excited singlet state.[8]

-

Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more stable, lower-energy triplet state.[8]

-

α-Cleavage: From the triplet state, the molecule undergoes efficient homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[8]

-

Radical Formation: This cleavage event generates two distinct free radical species: a benzoyl radical and a hydroxycyclohexyl radical .[8]

-

Polymerization Initiation: Both of these radical species are capable of initiating the polymerization of monomers and oligomers (e.g., acrylates) in the formulation, leading to the rapid formation of a cross-linked polymer network.[4]

Experimental Protocols

The following sections detail generalized but robust protocols for determining the key physicochemical properties of 1-Benzoylcyclohexanol.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions, providing a highly accurate melting point.[10]

Methodology:

-

Sample Preparation: Accurately weigh 2-10 mg of 1-Benzoylcyclohexanol into a Tzero aluminum DSC pan.[10] Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC autosampler. Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).

-

Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 2-10°C/min) to a temperature well above the melting range (e.g., 80°C).[6]

-

Data Analysis: The melting point is determined from the resulting thermogram. It is typically reported as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Boiling Point Determination (Micro Method)

Due to the high boiling point, a micro-boiling point or vacuum distillation method is appropriate. The Thiele tube method is a classic micro-technique.

Methodology:

-

Sample Preparation: Place a small amount (0.5-1 mL) of molten 1-Benzoylcyclohexanol into a small test tube (e.g., a Durham tube).

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb. Place a capillary tube (sealed at one end) into the test tube with the open end down.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.

-

Observation: As the sample heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed, then remove the heat.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Solubility Determination

A semi-quantitative method can be used to assess solubility in various solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents (e.g., water, acetone, methanol, toluene).

-

Sample Preparation: To a series of small, capped vials, add a pre-weighed amount of 1-Benzoylcyclohexanol (e.g., 25 mg).

-

Titration: Add a specific volume of the first solvent (e.g., 0.25 mL) to the vial. Cap the vial and shake vigorously for 60 seconds. Observe if the solid has completely dissolved.

-

Incremental Addition: If the solid is not fully dissolved, continue adding the solvent in small, measured increments (e.g., 0.25 mL), shaking after each addition, until the solid dissolves or a maximum volume (e.g., 5 mL) is reached.

-

Data Reporting: Report the solubility as the mass of solute per volume of solvent (e.g., mg/mL). If the compound does not dissolve, it is reported as "insoluble" or "< X mg/mL".

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy:

-

Solution Preparation: Prepare a dilute solution of 1-Benzoylcyclohexanol in a UV-transparent solvent (e.g., acetonitrile or methanol) of a known concentration (e.g., 0.01% w/v).[1][9]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired range (e.g., 200-450 nm).

-

Analysis: Identify the wavelengths of maximum absorbance (λmax).

FTIR Spectroscopy:

-

Sample Preparation: As 1-Benzoylcyclohexanol is a solid, it can be prepared as a KBr pellet. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disc. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used with the neat solid, requiring minimal sample preparation.

-

Background Scan: Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the sample in the IR beam path and collect the spectrum, typically in the 4000-400 cm⁻¹ range.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-25 mg of 1-Benzoylcyclohexanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

-

Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and identify the chemical shifts (ppm) and coupling patterns for all peaks.

Conclusion

1-Benzoylcyclohexanol is a cornerstone photoinitiator in the field of UV-curable materials. Its well-defined physicochemical properties, including its melting point, solubility, and strong UV absorption, make it highly effective and versatile. A thorough understanding of these properties, the protocols for their measurement, and the underlying photocleavage mechanism is essential for researchers and professionals in formulating advanced materials for drug delivery systems, coatings, and other high-performance applications.

References

- 1. uvebtech.com [uvebtech.com]

- 2. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 5. rtilab.com [rtilab.com]

- 6. scielo.br [scielo.br]

- 7. rsc.org [rsc.org]

- 8. westlab.com [westlab.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. engineering.purdue.edu [engineering.purdue.edu]

In-Depth Technical Guide: Solubility of 1-Hydroxycyclohexyl Phenyl Ketone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Hydroxycyclohexyl phenyl ketone, a widely used photoinitiator, in various common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Introduction to this compound

This compound (CAS No. 947-19-3), also known by the trade name Irgacure 184, is a highly efficient, non-yellowing photoinitiator.[1] It belongs to the class of alpha-hydroxy ketones and is predominantly used to initiate the photopolymerization of unsaturated resins upon exposure to ultraviolet (UV) light. Its key applications are found in UV-curable coatings, inks, and adhesives.[2][3][4] The compound is a white to off-white crystalline powder with a melting point in the range of 47-50°C.[1][2] Understanding its solubility in different organic solvents is crucial for formulating homogeneous solutions and achieving optimal performance in various applications.

Solubility Data

The solubility of this compound is a critical parameter for its effective use in formulations. Generally, it exhibits good solubility in a range of common organic solvents.[5][6] While precise numerical values for high solubilities are not extensively documented in publicly available literature, the following tables summarize the available quantitative and qualitative data.

Quantitative Solubility Data

The following table presents the known quantitative solubility of this compound in various solvents. The data indicates a high solubility in several common organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solution) |

| Acetone | 20 | > 50[7] |

| Butyl Acetate | 20 | > 50[7] |

| Methanol | 20 | > 50[7] |

| Toluene | 20 | > 50[7] |

| Hexanedioldiacrylate (HDDA) | 20 | > 50[7] |

| Trimethylolpropanetrisacrylate (TMPTA) | 20 | 43[7] |

| Tripropyleneglycoldiacrylate (TPGDA) | 20 | 43[7] |

| Water | 25 | ~0.11 (1108 mg/L)[2][3][4][8] |

Qualitative Solubility Data

The compound is described as being soluble in the following solvents, although specific quantitative data is not provided.

| Solvent |

| Chloroform[8] |

| Acetonitrile (Slightly)[8] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used isothermal saturation (shake-flask) method.

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically after the evaporation of the solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed aluminum pans

-

Drying oven or vacuum oven

Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess of solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pipette fitted with a syringe filter to avoid transferring any undissolved solid.

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Mass of the saturated solution = (Weight of dish + solution) - (Weight of empty dish)

-

Mass of the dissolved solid = (Weight of dish + solid residue) - (Weight of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solid

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solid / Mass of the solvent) x 100

-

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

References

- 1. boldchem.com [boldchem.com]

- 2. This compound with CAS 947-19-3 - Chemical Supplier Unilong [unilongindustry.com]

- 3. This compound | 947-19-3 [chemicalbook.com]

- 4. This compound CAS#: 947-19-3 [m.chemicalbook.com]

- 5. This compound | 947-19-3 | Benchchem [benchchem.com]

- 6. CAS 947-19-3: this compound [cymitquimica.com]

- 7. xtgchem.cn [xtgchem.cn]

- 8. chembk.com [chembk.com]

1-Hydroxycyclohexyl phenyl ketone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Hydroxycyclohexyl phenyl ketone, a compound of significant interest in various chemical and industrial applications, including its role as a photoinitiator. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Core Physicochemical Data

This compound, also known as Irgacure 184, is a widely used α-hydroxyketone photoinitiator.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C13H16O2 | [3][4] |

| Molecular Weight | 204.26 g/mol | [2][3] |

| CAS Number | 947-19-3 | [5][3][4] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 47-50 °C | |

| Boiling Point | 175 °C at 15 mm Hg | [7] |

| Synonyms | 1-Benzoylcyclohexanol, Irgacure 184 | [2][3] |

Applications in Research and Development

This compound is primarily utilized as a high-efficiency photoinitiator for UV-curable systems, such as coatings, inks, and adhesives.[6][7] Upon exposure to UV radiation, it undergoes a photochemical reaction to generate reactive species that initiate polymerization.[6] Its non-yellowing property makes it particularly valuable for clear coatings and inks.[6] Beyond its role as a photoinitiator, it has also been employed as a reagent in organic synthesis, for instance, in the oxidation of primary alcohols and aldehydes to carboxylic acids.[8]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commonly involving a Friedel-Crafts acylation, followed by chlorination and subsequent hydrolysis.[1][9][10] The following is a representative protocol based on established methodologies.

Step 1: Friedel-Crafts Acylation to form Cyclohexyl Phenyl Ketone

-

Reaction Setup: To a reaction flask equipped with a stirrer, add anhydrous aluminum chloride (catalyst) and benzene. Cool the mixture to approximately 5-10°C using an ice bath.[9]

-

Addition of Acylating Agent: Slowly add cyclohexanecarbonyl chloride to the cooled benzene and catalyst mixture. The weight ratio of benzene to aluminum chloride to cyclohexanecarbonyl chloride is typically around 9:3:3.26.[9]

-

Reaction: Maintain the reaction temperature at approximately 15°C and stir for at least 2.5 hours.[9]

-

Work-up: After the reaction is complete, the mixture is carefully quenched, and the organic layer containing cyclohexyl phenyl ketone is separated.

Step 2: Chlorination of Cyclohexyl Phenyl Ketone

-

Reaction Setup: Add the cyclohexyl phenyl ketone obtained from Step 1 into a chlorination vessel.

-

Chlorination: Heat the ketone to approximately 60°C and introduce chlorine gas to initiate the chlorination reaction, yielding 1-chlorocyclohexyl phenyl ketone.[1][9]

Step 3: Alkaline Hydrolysis to form this compound

-

Reaction Setup: Prepare an aqueous solution of sodium hydroxide.

-

Hydrolysis: Add the 1-chlorocyclohexyl phenyl ketone from Step 2 to the sodium hydroxide solution. The reaction is stirred until completion.[1][9]

-